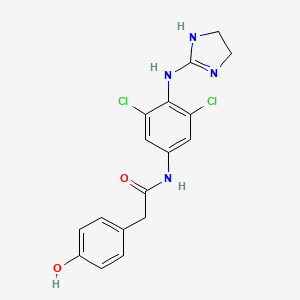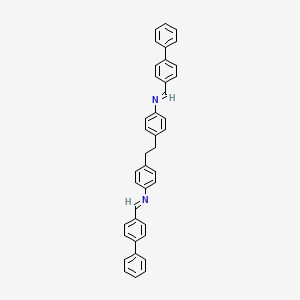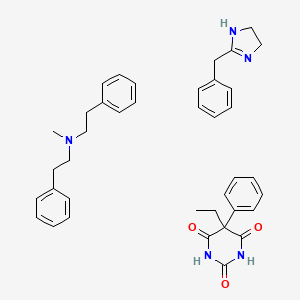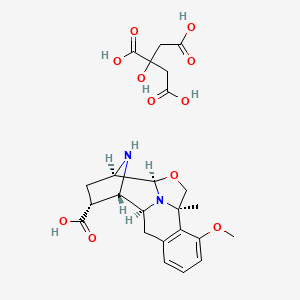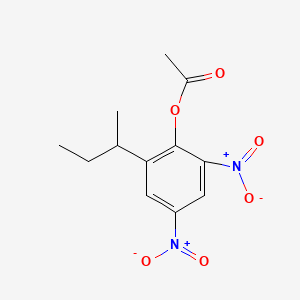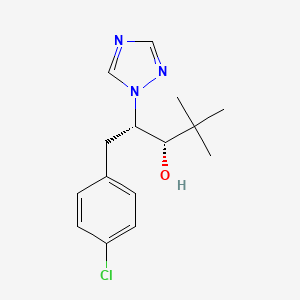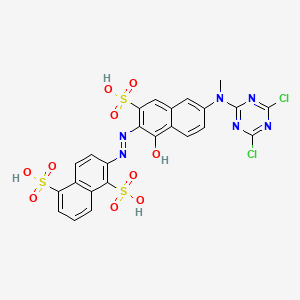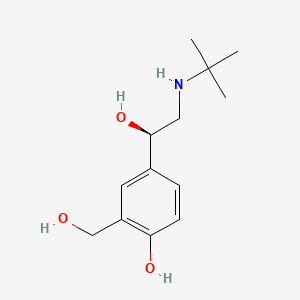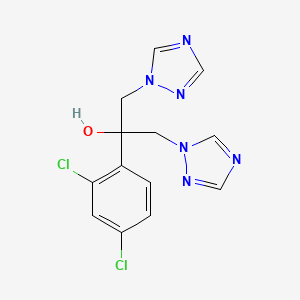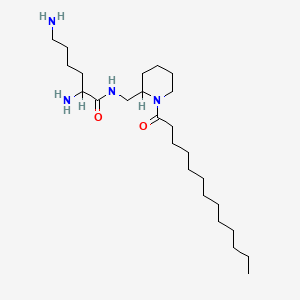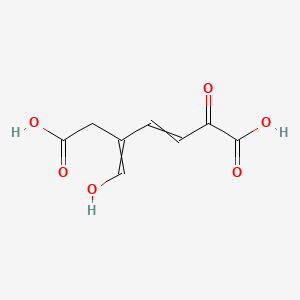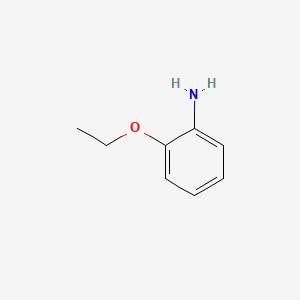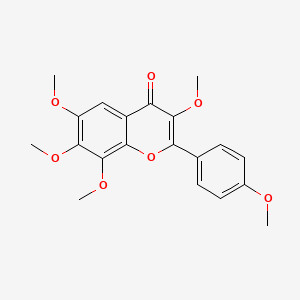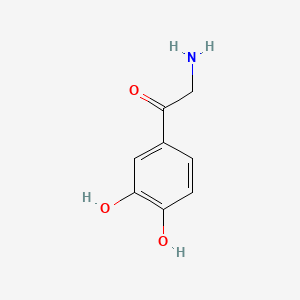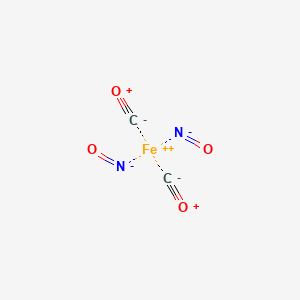
Iron, dicarbonyldinitrosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicarbonyldinitrosyliron is an iron coordination entity and a metal carbonyl.
Aplicaciones Científicas De Investigación
1. Nitrosyl Iron Complexes in Bioinorganic Chemistry
Nitrosyl complexes of iron, including dinitrosyl iron complexes (DNICs), play significant roles in living species in the presence of nitric oxide, functioning as a form for NO storage and stabilization within cells. They have broad implications in bioinorganic chemistry, concerning synthetic methods, structure, chemical properties, and biological implications. DNICs, in particular, are of interest due to their prevalence in NO-treated biological samples, with research focusing on their structure, chemical properties, and biological action, as well as synthetic methods (Lewandowska et al., 2011).
2. Iron Oxide Nanoparticles in Biomedical Applications
Iron oxide nanoparticles, including superparamagnetic iron oxide nanoparticles (SPIONs), have extensive applications in biomedicine. They are used for magnetic resonance imaging contrast enhancement, tissue repair, immunoassay, detoxification of biological fluids, hyperthermia, drug delivery, and cell separation. These applications require the nanoparticles to have high magnetization values and size smaller than 100 nm with narrow size distribution. Surface engineering of these nanoparticles is crucial to ensure non-toxicity, biocompatibility, and targetable delivery (Gupta & Gupta, 2005).
3. Iron-Dithiocarbamate Complexes as NO Trapping Agents
Iron complexes with dithiocarbamates (Fe(DTC)) and their nitrosyl complexes are studied for their high reactivity toward nitric oxide (NO) and the high stability of resultant nitrosyl complexes. These complexes are used for the detection and analysis of biological NO produced endogenously, presenting a novel reductive nitrosylation mechanism in this system (Fujii & Yoshimura, 2000).
4. Catalysis of Electrochemical H2 Evolution by Di-Iron Sub-Site Models
Di-iron organometallic species, including hexacarbonyl dithiolate di-iron species, are relevant to the chemistry of the di-iron sub-site of hydrogenase enzymes. They are used as catalysts for the electrochemical reduction of protons, proposing targets for the synthesis of more efficient biomimetic catalysts (Capon et al., 2005).
5. Dinitrosyl Iron Complexes in Wound Healing
Ditrosyl iron complexes (DNIC) are studied for their potential application in stimulating regeneration and wound healing. Research focuses on developing effective forms of DNIC delivery, such as sprays, to treat large-area skin lesions, demonstrating significant effects on wound healing processes (Igrunkova et al., 2022).
Propiedades
| 13682-74-1 | |
Fórmula molecular |
C2FeN2O4 |
Peso molecular |
171.88 g/mol |
Nombre IUPAC |
carbon monoxide;iron(2+);nitroxyl anion |
InChI |
InChI=1S/2CO.Fe.2NO/c2*1-2;;2*1-2/q;;+2;2*-1 |
Clave InChI |
AQJKXWPSVXRALZ-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[N-]=O.[N-]=O.[Fe+2] |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[N-]=O.[N-]=O.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


